molecular formula C9H12O B1347058 2,5-Dimethylbenzyl alcohol CAS No. 53957-33-8

2,5-Dimethylbenzyl alcohol

Cat. No.: B1347058
CAS No.: 53957-33-8
M. Wt: 136.19 g/mol
InChI Key: LEBQTCCCNMTXSF-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzyl alcohol is an organic compound with the molecular formula C₉H₁₂O. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of a benzene ring substituted with two methyl groups and a hydroxymethyl group at the 2 and 5 positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzyl alcohol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2,5-dimethylbenzaldehyde. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Determination of Organolithium Reagents 2,5-Dimethylbenzyl alcohol can be used as a self-indicating standard for determining organolithium reagents .
  • Synthesis of Daunornycinone 2,5-Dimethoxybenzyl alcohol, a compound similar in structure to this compound, has been used in the synthesis of daunornycinone .
  • Preparation of Pillar[n]arenes 2,5-Dimethoxybenzyl alcohol has been used in the preparation of pillar[n]arenes (n = 5 or 6) via cyclooligomerization reaction with an appropriate Lewis acid catalyst .
  • Component in Chemical Synthesis Benzyl alcohol derivatives, including dimethylbenzyl compounds, are employed as building blocks in synthesizing more complex molecules . For example, 3-(3,5-dimethylbenzyl)uracil derivatives have been created and studied for their antiviral properties .
  • Study of Enzyme Activity Benzyl alcohol dehydrogenase genes have been cloned and characterized to study the enzyme for the catabolism of 4-nitrobenzyl alcohol .
  • Store away from strong oxidizing agents .
  • Keep the container tightly closed .
  • Store in cool, dry conditions in well-sealed containers .
  • Causes skin irritation .
  • Causes serious eye irritation .

Mechanism of Action

The mechanism of action of 2,5-dimethylbenzyl alcohol involves its interaction with various molecular targets and pathways:

Biological Activity

2,5-Dimethylbenzyl alcohol (C₉H₁₂O) is a benzyl alcohol derivative with potential applications in various fields, including pharmaceuticals, cosmetics, and food preservation. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

  • Molecular Formula : C₉H₁₂O
  • Molecular Weight : 136.19 g/mol
  • Solubility : Soluble in alcohol and water, with an estimated solubility of 17.81 g/L at 25 °C .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to enhance the efficacy of other antimicrobial agents when used in combination. The following table summarizes key findings regarding its antimicrobial activity:

Microorganism Activity Reference
Escherichia coliInhibitory effect observed
Staphylococcus aureusSynergistic effects with QACs
Aspergillus nigerEffective at low concentrations

The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes. This leads to increased permeability and ultimately cell lysis. The compound's hydrophobic nature allows it to interact effectively with lipid bilayers, enhancing its biocidal activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Synergistic Effects with Antimicrobials : A study demonstrated that combining this compound with quaternary ammonium compounds (QACs) resulted in a significant increase in antimicrobial efficacy against Staphylococcus aureus, suggesting a potential for use in disinfectants and preservatives .
  • Preservation of Perishable Products : Another investigation highlighted the use of this compound as an effective preservative in cosmetic formulations and food products. The compound was found to significantly extend shelf life by inhibiting mold growth, particularly against Aspergillus niger .
  • Environmental Impact Assessment : A review of various benzyl alcohol derivatives, including this compound, indicated that while these compounds possess beneficial antimicrobial properties, they also require careful consideration regarding their ecological impact, particularly concerning aquatic toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dimethylbenzyl alcohol, and how can reaction conditions be optimized for purity?

  • Methodological Answer : this compound can be synthesized via reduction of the corresponding aldehyde (2,5-dimethylbenzaldehyde) using sodium borohydride (NaBH₄) in a solvent like methanol or ethanol. Optimization includes controlling temperature (25–30°C), inert atmosphere (e.g., nitrogen), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. This method is analogous to the synthesis of 3,5-dihydroxybenzyl alcohol using NaBH₄ and boron trifluoride catalysis .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Focus on the benzylic -CH₂OH proton (δ 4.5–4.7 ppm, singlet) and aromatic protons (δ 6.7–7.2 ppm, split due to substituents).
  • ¹³C NMR : Identify the benzylic carbon (δ 60–65 ppm) and aromatic carbons (δ 125–140 ppm).
  • IR : Confirm hydroxyl (-OH) stretch (~3200–3400 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
  • HRMS : Validate molecular ion [M+H]⁺ or [M-H]⁻ with mass accuracy <5 ppm. Reference protocols for 3-hydroxybenzyl alcohol in NMR and HRMS analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethyl substituents influence hydrogen-bonding interactions in crystal structures of derivatives?

  • Methodological Answer : X-ray crystallography (e.g., SHELX refinement) reveals that methyl groups at positions 2 and 5 create steric hindrance, reducing intermolecular hydrogen bonding compared to unsubstituted benzyl alcohols. Prioritize low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts. Analyze hydrogen-bonding motifs (e.g., C-H···O, O-H···O) using software like Olex2 or Mercury. Compare with structurally related compounds, such as the spiro[indoline] derivative in , where intramolecular C-H···O bonds stabilize conformation .

Q. What strategies resolve contradictions in reported reactivity data for this compound in oxidation or derivatization reactions?

  • Methodological Answer : Discrepancies in oxidation outcomes (e.g., aldehyde vs. ketone formation) may arise from solvent polarity, catalyst choice, or competing pathways. Use controlled experiments with deuterated solvents (e.g., D₂O) to track proton transfer mechanisms. Pair electrochemical methods (e.g., NHPI-mediated oxidation, as in ) with HPLC-MS to monitor intermediates. Statistical tools (e.g., Design of Experiments) can isolate critical variables like pH or temperature .

Q. How can this compound serve as a chiral building block in enantioselective synthesis, and what catalysts enable asymmetric induction?

  • Methodological Answer : The benzylic hydroxyl group can undergo kinetic resolution using lipases (e.g., Candida antarctica) or transition-metal catalysts (e.g., Ru-BINAP complexes). For example, esterification with vinyl acetate in toluene at 40°C achieves >90% enantiomeric excess (ee) for (R)-enantiomers. Validate chirality via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. Reference protocols for 4-hydroxybenzyl alcohol enantiomer separation .

Properties

IUPAC Name

(2,5-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBQTCCCNMTXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202246
Record name 2,5-Dimethylbenzyl alcohol
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53957-33-8
Record name 2,5-Dimethylbenzyl alcohol
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Record name 2,5-Dimethylbenzyl alcohol
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Record name 2,5-Dimethylbenzyl alcohol
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Record name 2,5-dimethylbenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Dimethylbenzyl alcohol
2,5-Dimethylbenzyl alcohol
2,5-Dimethylbenzyl alcohol

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